N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
“N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic compound that contains indazole and imidazole moieties . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of this compound is complex, containing both indazole and imidazole moieties. Indazole is a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-[(2-methyl-1H-indol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . For instance, some indole derivatives have been reported to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit polymerization of tubulin .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Some indole derivatives have been reported to induce cell apoptosis and inhibit polymerization of tubulin , suggesting potential cellular effects.
Action Environment
The biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide are largely influenced by its indole nucleus. Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules, playing a crucial role in cell biology
Cellular Effects
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. One study suggested that a similar compound induced cell apoptosis, arrested cells in the G2/M phase, and inhibited the polymerization of tubulin . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-11-6-14-7-12(2-4-15(14)22-11)9-19-18(23)13-3-5-16-17(8-13)21-10-20-16/h2,4,6-7,10,13,22H,3,5,8-9H2,1H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCKXZYVPMVLKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3CCC4=C(C3)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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